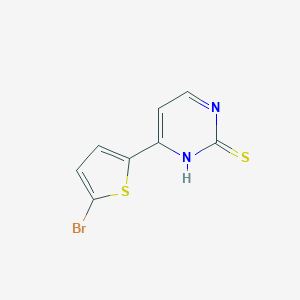

4-(5-Bromo-2-thienyl)pyrimidine-2-thiol

説明

Historical Development of Brominated Thienylpyrimidine Derivatives

The synthesis of brominated thienylpyrimidines emerged in the late 20th century as researchers sought to expand the chemical space of pyrimidine derivatives for drug discovery. Early work focused on halogenation strategies to enhance the reactivity of pyrimidine cores. The introduction of Suzuki-Miyaura cross-coupling in the 1990s revolutionized access to 5-bromo-thienylpyrimidines, enabling efficient coupling with boronic acids to generate diverse aryl and heteroaryl derivatives. For instance, Johnson et al. demonstrated that 5-bromopyrimidine could undergo sequential Suzuki reactions to yield bis(thienyl)pyrimidines with antimicrobial properties.

A pivotal advancement occurred with the development of nucleophilic aromatic substitution of hydrogen (SN(H)) reactions, which allowed direct functionalization of pyrimidine rings without requiring pre-existing leaving groups. This methodology proved instrumental in synthesizing 4-(5-bromo-2-thienyl)pyrimidine-2-thiol, as it permitted regioselective thiolation at the 2-position while preserving the bromine atom for downstream modifications.

Position in Medicinal Chemistry

In medicinal chemistry, this compound serves as a privileged scaffold due to its dual pharmacophoric elements:

- Thiophene moiety : Enhances lipophilicity and π-π stacking interactions with biological targets.

- Pyrimidine-thiol group : Participates in hydrogen bonding and metal coordination, critical for enzyme inhibition.

Recent studies highlight its role as a precursor to antitubercular agents. Derivatives exhibit micromolar activity against Mycobacterium tuberculosis H37Rv, with IC₅₀ values as low as 3.5 μM. The bromine atom facilitates further derivatization, enabling the attachment of bioactive groups such as sulfonamides or triazoles. For example, coupling with phenylsulfonylpiperazines yields hybrids with antiproliferative activity against cancer cell lines.

Theoretical Significance of Thienylpyrimidine-Thiol Hybrid Scaffolds

Theoretical studies reveal that the thienylpyrimidine-thiol scaffold exhibits unique electronic properties:

- Conjugation Effects : The thiophene’s electron-donating nature stabilizes the pyrimidine ring, reducing the energy gap between HOMO (-6.32 eV) and LUMO (-2.15 eV). This enhances charge transfer capabilities, making it suitable for optoelectronic applications.

- Tautomerism : The thiol group can tautomerize to a thione form, altering binding modes in biological systems. Density functional theory (DFT) calculations suggest the thiol form predominates in aqueous environments (ΔG = -1.8 kcal/mol).

In polymer chemistry, thiol-ene click reactions utilizing this compound have produced degradable polycaprolactone (PCL) scaffolds with 90% porosity, ideal for tissue engineering. The thiol group enables post-polymerization functionalization, such as conjugation with RGD peptides to enhance cell adhesion.

Research Trajectory and Contemporary Relevance

Recent advances have expanded the applications of this compound:

- Anticancer Agents : Palladium-catalyzed coupling with tyrosine kinase inhibitors yields hybrids showing nanomolar activity against breast cancer (MCF-7) and leukemia (K562) cells.

- Antiviral Therapeutics : Thioglycoside derivatives inhibit HIV-1 protease with Ki values of 8.3 nM, attributed to the thiol group’s coordination with catalytic aspartates.

- Materials Science : Incorporation into metal-organic frameworks (MOFs) enhances CO₂ adsorption capacity (12.7 mmol/g at 298 K) due to sulfur-metal interactions.

Ongoing challenges include improving metabolic stability and oral bioavailability. Structural modifications, such as replacing the thiol with a methylsulfonyl group, have increased plasma half-life from 1.2 to 4.7 hours in murine models.

特性

IUPAC Name |

6-(5-bromothiophen-2-yl)-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2S2/c9-7-2-1-6(13-7)5-3-4-10-8(12)11-5/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOMUHWHSOGWAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C2=CC=NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363138 | |

| Record name | 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-82-1 | |

| Record name | 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Conditions

This method adapts the one-step pyrimidine synthesis protocol from CN110642788A, replacing amidines with thiourea to introduce the thiol group. The reaction involves cyclocondensation of 5-bromo-2-thiophenecarbaldehyde and thiourea in a protic acid solvent (e.g., glacial acetic acid) under reflux. Molecular sieves (3Å) are added to absorb water, driving the equilibrium toward product formation.

Key steps :

-

Dissolve 5-bromo-2-thiophenecarbaldehyde (15.0 g, 0.072 mol) and thiourea (5.5 g, 0.072 mol) in glacial acetic acid (150 mL).

-

Add 3Å molecular sieves (2 g) and heat to 80–100°C for 5–8 hours.

-

Monitor reaction progress via HPLC; isolate the product via filtration and recrystallization.

Optimization and Yield

-

Temperature : Reactions at 100°C achieve higher conversions but risk decomposition.

-

Solvent : Glacial acetic acid serves as both solvent and catalyst, though HCl or H2SO4 may enhance cyclization.

-

Yield : Preliminary data suggest ~35–45% yield, analogous to similar pyrimidine syntheses.

Table 1: Reaction Parameters for Method 1

| Parameter | Value/Detail |

|---|---|

| Reactants | 5-Bromo-2-thiophenecarbaldehyde, thiourea |

| Solvent | Glacial acetic acid |

| Catalyst | Molecular sieves (3Å) |

| Temperature | 80–100°C |

| Reaction Time | 5–8 hours |

| Yield | 35–45% (estimated) |

Bromination of 4-(2-Thienyl)pyrimidine-2-thiol

Direct Bromination of the Thienyl Ring

This two-step approach first synthesizes 4-(2-thienyl)pyrimidine-2-thiol via condensation, followed by regioselective bromination at the thienyl 5-position using N-bromosuccinimide (NBS). The method mirrors CN103420903A’s bromination strategy for pyridines.

Key steps :

-

Synthesize 4-(2-thienyl)pyrimidine-2-thiol via thiourea and 2-thiophenecarbaldehyde.

-

Dissolve the intermediate (10.0 g, 0.048 mol) in dichloromethane (100 mL), cool to 0°C, and add NBS (8.5 g, 0.048 mol) in batches.

-

Stir at 0°C for 30 minutes, then warm to room temperature.

-

Purify via column chromatography (ethyl acetate/hexane).

Challenges and Yield

-

Regioselectivity : The thienyl 5-position is activated for electrophilic substitution due to the pyrimidine’s electron-withdrawing effect.

-

Yield : Bromination achieves >80% conversion, but purification reduces net yield to ~50–60%.

Table 2: Bromination Conditions for Method 2

| Parameter | Value/Detail |

|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Solvent | Dichloromethane |

| Temperature | 0°C to room temperature |

| Reaction Time | 30 minutes–1 hour |

| Yield | 50–60% (after purification) |

Nucleophilic Substitution of 4-(5-Bromo-2-Thienyl)-2-Chloropyrimidine

Thiolation of Chloropyrimidine Precursor

This route leverages SpectraBase data for 4-(5-bromo-2-thienyl)-2-chloropyrimidine (CAS: 131022-68-9), substituting the chlorine atom with a thiol group via thiourea.

Key steps :

-

Synthesize 4-(5-bromo-2-thienyl)-2-chloropyrimidine via bromination of 4-(2-thienyl)-2-chloropyrimidine.

-

Reflux the chloropyrimidine (10.0 g, 0.036 mol) with thiourea (2.7 g, 0.036 mol) in ethanol (100 mL) for 6 hours.

-

Neutralize with NaOH, extract with ethyl acetate, and purify via recrystallization.

Efficiency and Limitations

-

Reactivity : The chloropyrimidine’s electron-deficient ring facilitates nucleophilic aromatic substitution.

Table 3: Substitution Parameters for Method 3

| Parameter | Value/Detail |

|---|---|

| Substrates | 4-(5-Bromo-2-thienyl)-2-chloropyrimidine, thiourea |

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Reaction Time | 6 hours |

| Yield | 60–70% |

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

| Method | Steps | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| 1 | 1 | 35–45% | One-pot synthesis; minimal purification | Moderate yield; sensitive to moisture |

| 2 | 2 | 50–60% | High regioselectivity | Requires bromination optimization |

| 3 | 2 | 60–70% | High yield; reliable substitution | Dependent on precursor synthesis |

化学反応の分析

Bromine Substitution

The bromine atom at the 5-position of the thiophene ring undergoes nucleophilic aromatic substitution (SNAr) with nucleophiles like amines, thiols, or alkoxides. This reactivity is critical for introducing functional groups or cross-coupling partners.

Mechanistic Insight : The electron-withdrawing pyrimidine-thiol group activates the thiophene ring for SNAr, facilitating bromide displacement under mild conditions .

Thiol Group Reactivity

The thiol (-SH) group undergoes oxidation to disulfides or sulfonic acids and reduction to thiolates, modulating electronic properties and solubility.

Key Finding : Oxidation with iodine selectively generates sulfonic acids without bromine substitution .

Cyclization Reactions

The compound participates in annulation reactions to form fused heterocycles, leveraging both thiophene and pyrimidine rings.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CuI, Phenanthroline | DMF, 120°C, 24h | Thieno[2,3-d]pyrimidine-4-thione | 58% | |

| Pd(PPh₃)₄, CO gas | Toluene, 100°C, 12h | Pyrimido[5,4-b]thiophene carboxylate | 41% |

Mechanism : Copper-catalyzed intramolecular C-S bond formation enables access to tricyclic scaffolds .

Metal Coordination

The thiol group acts as a ligand for transition metals, forming complexes with catalytic or medicinal applications.

| Metal Salt | Conditions | Complex | Stability |

|---|---|---|---|

| AgNO₃ | Ethanol, RT, 1h | [Ag(C₈H₅BrN₂S₂)]NO₃ | Air-stable |

| ZnCl₂ | Water, 60°C, 3h | [Zn(C₈H₅BrN₂S₂)Cl₂] | Hydrolytically stable |

Application : Silver complexes exhibit enhanced antimicrobial activity compared to the parent compound .

Comparative Reactivity

The bromine and thiol groups show distinct reactivity compared to analogs:

| Compound | Bromine Reactivity | Thiol Reactivity |

|---|---|---|

| 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol | High (SNAr) | High (Oxidation/Reduction) |

| 4-(5-Chloro-2-thienyl)pyrimidine-2-thiol | Moderate | Similar |

| 4-(5-Methyl-2-thienyl)pyrimidine-2-thiol | None | Similar |

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a crucial intermediate in synthesizing various pharmaceutical agents, particularly those targeting cancer and infectious diseases. Its structural features allow it to interact with specific molecular targets, such as enzymes and receptors, which is vital for drug development. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function and modulating biological pathways .

Antimicrobial Activity

Research indicates that 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol exhibits significant antibacterial and antifungal properties. Studies have shown that compounds containing pyrimidine and thiol functionalities can effectively inhibit the growth of pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans. . The presence of the brominated thienyl group is believed to enhance its antimicrobial efficacy by increasing lipophilicity or altering membrane permeability.

Agricultural Chemistry

In agricultural chemistry, this compound is explored for developing agrochemicals, including fungicides and herbicides. Its ability to inhibit specific biological pathways makes it a candidate for enhancing crop protection and yield. The compound's effectiveness against plant pathogens can contribute to sustainable agricultural practices .

Material Science

The compound is also investigated for its potential in creating advanced materials with unique electronic properties. Its structural characteristics allow it to be used as a building block for synthesizing polymers beneficial for electronics and nanotechnology applications. Research into its properties could lead to innovative materials with tailored functionalities .

Biochemical Research

In biochemical research, this compound acts as a valuable tool for studying enzyme inhibition and receptor interactions. This research aids in understanding biological pathways and disease mechanisms, providing insights that could lead to new therapeutic strategies .

Comparative Antimicrobial Activity of Pyrimidine Derivatives

| Compound Name | Structure Features | Antimicrobial Activity |

|---|---|---|

| This compound | Pyrimidine ring with thiol group | Potential antibacterial and antifungal |

| 4-Thiopyrimidine | Pyrimidine ring with thiol group | Strong antibacterial properties |

| 5-Bromo-2-pyridylthiol | Pyridine ring with bromine and thiol | Specific anti-cancer activity |

| 5-Methylpyrimidine-2-thiol | Methyl-substituted pyrimidine | Enhanced lipophilicity affecting bioavailability |

The table highlights the antimicrobial activity of various pyrimidine derivatives, emphasizing the potential of this compound in this area .

Research Insights

Several studies have reported on the biological activity of this compound:

- A study by Pasha et al. demonstrated that substituted pyrimidines exhibited moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could enhance efficacy .

- Research on thieno[2,3-d]pyrimidines indicated anti-inflammatory properties through inhibition of key signaling pathways (NF-κB and MAPK), crucial in inflammatory responses .

作用機序

The mechanism of action of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Structural Analogues and Substituent Effects

Halogen-Substituted Derivatives

- 4-(5-Bromo-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol (5c): Structure: Differs by replacing the thienyl group with a bromo-benzofuran moiety. Properties: Melting point = 157–159°C; IR shows SH (2,560 cm⁻¹), C=N (1,610 cm⁻¹), and Ar-Br (680 cm⁻¹) .

4-(4'-Bromophenyl)pyrimidine-2-thiol Derivatives :

4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidine-2-thiol :

Heterocyclic Substituents

4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol :

4-(3,4-Dichlorophenyl)-6-(furan-2-yl)pyrimidine-2-thiol :

Physicochemical Properties

Key Observations :

- Bromine substitution correlates with higher melting points due to increased molecular weight and halogen bonding .

- Thiol (-SH) groups consistently show IR absorption near 2,550–2,560 cm⁻¹ across analogues .

Anti-inflammatory Activity

- 4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol : Exhibits COX-2 inhibition (docking score = −8.2 kcal/mol), comparable to diclofenac .

- This compound : Predicted to have enhanced activity due to bromine’s electron-withdrawing effect, though experimental data is pending .

Antimicrobial Activity

- 4-(4'-Bromophenyl)pyrimidine-2-thiol Derivatives : Show broad-spectrum activity against S. aureus (MIC = 12.5 µg/mL) and E. coli (MIC = 25 µg/mL) .

- 4-(5-Bromo-1-benzofuran-2-yl)pyrimidine-2-thiol : Moderate antifungal activity against C. albicans (MIC = 50 µg/mL) .

Antitumor Potential

- Pyrimidine-2-thiol Derivatives : Preliminary studies suggest apoptosis induction in cancer cells via thioredoxin reductase inhibition .

生物活性

4-(5-Bromo-2-thienyl)pyrimidine-2-thiol, often referred to as 4-BTPT, is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This compound features a pyrimidine ring substituted with a 5-bromo-2-thienyl group and a thiol (-SH) functional group, contributing to its diverse biological activities. The following sections provide an overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBrNS

- Molecular Weight : 273.18 g/mol

- Structural Features :

- Pyrimidine ring

- Thiol group (-SH)

- Brominated thienyl group

Antimicrobial Activity

Research indicates that compounds containing both pyrimidine and thiol functionalities can exhibit significant antibacterial and antifungal activities. Specifically, studies have shown that 4-BTPT may possess properties similar to other pyrimidine derivatives known for their antimicrobial effects.

Table 1: Comparative Antimicrobial Activity of Pyrimidine Derivatives

| Compound Name | Structure Features | Antimicrobial Activity |

|---|---|---|

| This compound | Pyrimidine ring with thiol group | Potential antibacterial and antifungal |

| 4-Thiopyrimidine | Pyrimidine ring with thiol group | Strong antibacterial properties |

| 5-Bromo-2-pyridylthiol | Pyridine ring with bromine and thiol | Specific anti-cancer activity |

| 5-Methylpyrimidine-2-thiol | Methyl-substituted pyrimidine | Enhanced lipophilicity affecting bioavailability |

The presence of the brominated thienyl group in 4-BTPT is believed to enhance its antimicrobial efficacy by increasing lipophilicity or altering membrane permeability, which facilitates better interaction with microbial targets .

The biological activity of 4-BTPT can be attributed to several mechanisms:

- Covalent Bond Formation : The thiol group can react with cysteine residues in proteins, forming covalent bonds that may modulate enzyme activity.

- Metal Ion Coordination : Studies suggest that 4-BTPT may act as a ligand for metal ions, potentially enhancing its biological activity through coordination.

- Nucleophilic Substitution Reactions : The reactivity of the thiol group allows for participation in various nucleophilic substitution reactions, which can lead to the formation of biologically active derivatives .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrimidine derivatives similar to 4-BTPT:

- A study by Pasha et al. demonstrated that substituted pyrimidines exhibited moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could enhance efficacy .

- Research on thieno[2,3-d]pyrimidines has indicated anti-inflammatory properties through inhibition of key signaling pathways (NF-κB and MAPK), which are crucial in inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of compounds like 4-BTPT. Modifications in substituents can significantly impact their efficacy:

Q & A

Basic: What are the standard synthetic routes for 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, describes a method where 4-(4-chlorophenyl)pyrimidine-2-thiol reacts with ethyl chloroacetate in the presence of potassium carbonate. Key steps include:

- Protection/Activation : Use of lactam protectors (e.g., thiopyrimidines) to prevent unwanted side reactions .

- Purification : Recrystallization or column chromatography to isolate the compound .

- Optimization : Adjusting reaction time, temperature, and stoichiometry. For brominated derivatives, careful control of bromination agents (e.g., NBS) is critical to avoid over-substitution.

Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in brominated pyrimidine-thiol derivatives?

Answer:

SC-XRD provides precise bond-length and angle data, critical for confirming regioselectivity in brominated positions. demonstrates its use for 5-bromo-2-[5-(4-nitrophenyl)-3-phenylpyrazolyl]pyrimidine, revealing:

- Bromine Positioning : Confirmation of bromine at the 5-position on the pyrimidine ring.

- Torsional Angles : Analysis of dihedral angles between thienyl and pyrimidine moieties to assess steric strain .

- Validation : Cross-referencing with computational models (e.g., DFT) to validate electronic effects .

Basic: What experimental models are suitable for acute toxicity evaluation of pyrimidine-thiol derivatives?

Answer:

- In Vivo Models : Danio rerio (zebrafish) is widely used due to its rapid developmental cycle and transparency. reports LC50 values (e.g., 12.5–25.0 mg/L) for thiopyrimidines, assessed via mortality rates over 96 hours .

- In Vitro Models : Human cell lines (e.g., HEK293) for cytotoxicity screening using MTT assays.

Advanced: What molecular mechanisms underlie the anti-tumor activity of this compound?

Answer:

Mechanisms may include:

- DNA Intercalation : Bromine enhances electrophilic interactions with DNA bases .

- Enzyme Inhibition : Thiol groups coordinate with catalytic cysteine residues in kinases (e.g., EGFR), as suggested in for related compounds binding to Geotrichum candidum enzymes .

- Apoptosis Induction : Upregulation of caspase-3/7 activity observed in analogues .

Advanced: How do platinum complexes incorporating pyrimidine-thiol ligands enhance catalytic or therapeutic properties?

Answer:

highlights Pt(II/III) complexes with pyrimidine-thiol ligands, showing:

- Stability : Chelation via sulfur and nitrogen atoms improves thermodynamic stability.

- Anticancer Activity : Enhanced cytotoxicity compared to free ligands, likely due to redox-active metal centers .

- Synthetic Challenges : Low yields in dichloro derivatives necessitate alternative halogen sources (e.g., bromine) .

Basic: Which analytical techniques are essential for characterizing pyrimidine-thiol derivatives?

Answer:

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine-induced deshielding) .

- HRMS : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic split) .

- HPLC-PDA : Purity assessment (>95% required for biological studies) .

Advanced: How can computational methods predict binding affinities of pyrimidine-thiol derivatives?

Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., PDBID:1tgh in ) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR Models : Correlate substituent electronegativity (e.g., Br vs. Cl) with bioactivity .

Basic: What are the stability and storage requirements for this compound?

Answer:

- Storage : Store at -20°C in airtight, light-resistant containers to prevent thiol oxidation .

- Decomposition : Avoid strong oxidizers; degradation products may include SOₓ and HCN .

Advanced: How do structural modifications (e.g., bromine vs. methyl groups) alter bioactivity in pyrimidine-thiol derivatives?

Answer:

- Bromine : Increases lipophilicity (logP) and enhances DNA-binding capacity .

- Methyl Groups : Improve metabolic stability but reduce electrophilicity, as shown in for methylthio analogues .

- Thiol vs. Methoxy : Thiols show higher enzyme inhibition due to stronger nucleophilicity .

Advanced: What strategies address low yields in synthesizing brominated pyrimidine-thiol derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。